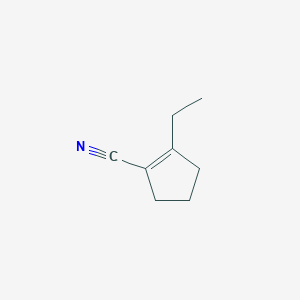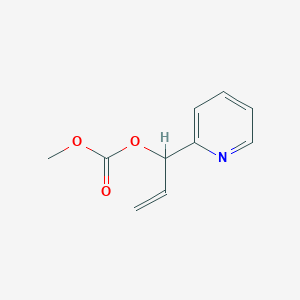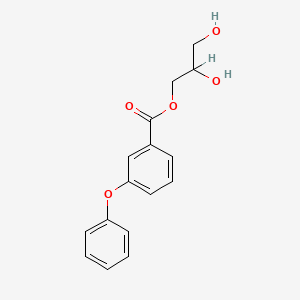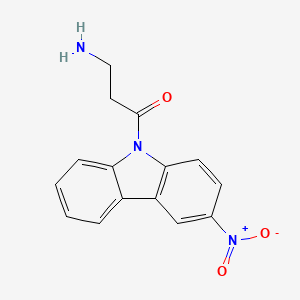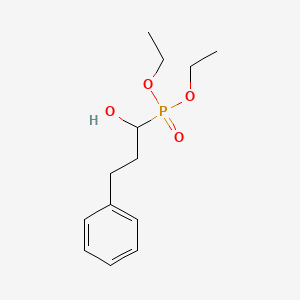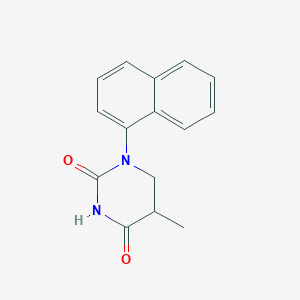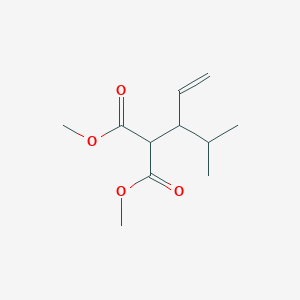
Dimethyl (4-methylpent-1-en-3-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (4-methylpent-1-en-3-yl)propanedioate is an organic compound with a complex structure that includes both ester and alkene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-methylpent-1-en-3-yl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols under acidic conditions. One common method is the reaction of malonic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds through the formation of an intermediate malonic ester, which is then further reacted with 4-methylpent-1-en-3-ol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (4-methylpent-1-en-3-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, Grignard reagents
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
Applications De Recherche Scientifique
Dimethyl (4-methylpent-1-en-3-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced flexibility or thermal stability.
Mécanisme D'action
The mechanism of action of Dimethyl (4-methylpent-1-en-3-yl)propanedioate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the alkene group.
Diethyl malonate: Similar to Dimethyl malonate but with ethyl groups instead of methyl groups.
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate: A more complex compound with additional functional groups and potential biological activity.
Uniqueness
Dimethyl (4-methylpent-1-en-3-yl)propanedioate is unique due to the presence of both ester and alkene functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and other applications.
Propriétés
Numéro CAS |
87802-96-8 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
dimethyl 2-(4-methylpent-1-en-3-yl)propanedioate |
InChI |
InChI=1S/C11H18O4/c1-6-8(7(2)3)9(10(12)14-4)11(13)15-5/h6-9H,1H2,2-5H3 |
Clé InChI |
VVTRDOQIOTVTDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C=C)C(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![1-Hydroxy-4-[(3-methyl-1-phenyl-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-yl)oxy]-N-[2-(tetradecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B14408624.png)

